Chloroacetylglycineanilide
Description
Chloroacetylglycineanilide is a chloroacetylated derivative of glycinanilide, combining a glycine moiety, an anilide group, and a reactive chloroacetyl substituent. Its reactivity stems from the electrophilic chlorine atom, which facilitates nucleophilic substitution reactions, and the amide bonds, which contribute to stability and hydrogen-bonding interactions.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-phenylacetamide |
InChI |
InChI=1S/C10H11ClN2O2/c11-6-9(14)12-7-10(15)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15) |
InChI Key |
LUKMLISRSRQIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Chloroacetylglycineanilide belongs to the broader class of chloroacetylated amides. Key analogs include:
| Compound | Molecular Formula | Key Functional Groups | Structural Features |
|---|---|---|---|
| This compound | C₁₀H₁₁ClN₂O₂ | Chloroacetyl, glycinanilide | Bifunctional: reactive chloroacetyl group + hydrogen-bonding amide |
| Chloroacetyl Chloride (CAC) | C₂H₂Cl₂O | Chloroacetyl, acyl chloride | Highly reactive acyl chloride; used as an acetylating agent in synthesis |
| Dichloroacetyl Chloride (DCAC) | C₂HCl₃O | Dichloroacetyl, acyl chloride | Increased chlorine substitution enhances electrophilicity and toxicity |
| Chloroacet-2,6-xylidide | C₁₀H₁₂ClNO | Chloroacetyl, 2,6-dimethylanilide | Bulky aromatic substituents reduce solubility but enhance thermal stability |
Physicochemical Properties
Reactivity :
- This compound’s chloroacetyl group enables nucleophilic substitutions (e.g., with amines or thiols), similar to CAC and DCAC. However, its glycinanilide moiety moderates reactivity compared to the highly electrophilic CAC .
- Chloroacet-2,6-xylidide’s steric hindrance from dimethyl groups reduces its reactivity in aqueous environments .
Solubility and Stability :
Analytical Characterization
Spectroscopic Methods :
- NMR : ¹H-NMR of this compound would show resonances for the anilide aromatic protons (δ 7.2–7.5 ppm), glycinanilide NH (δ 8.1–8.3 ppm), and chloroacetyl CH₂ (δ 4.2–4.5 ppm). Comparable to Chloroacet-2,6-xylidide’s methyl signals (δ 2.3 ppm) .
- UV-Vis : Absorbance peaks in the 250–280 nm range due to aromatic and amide π→π* transitions, as seen in related anilides .
Chromatographic Profiling : Reverse-phase HPLC can differentiate this compound from analogs based on retention times, leveraging polarity differences from glycinanilide vs. xylidide groups .
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